molecular formula C7H5BrClN3 B13010984 3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B13010984
M. Wt: 246.49 g/mol
InChI Key: IDRYVCBTFQOSCB-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring. The presence of bromine, chlorine, and methyl groups on the pyrazolopyridine scaffold imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved by reacting hydrazine with a β-diketone under acidic conditions.

    Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative. This step often requires the use of a strong acid, such as hydrochloric acid, to facilitate the cyclization process.

    Halogenation: The final step involves the introduction of bromine and chlorine atoms. This can be achieved by treating the cyclized product with bromine and chlorine reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts, solvents like tetrahydrofuran (THF), and bases like triethylamine (TEA).

Major Products Formed

    Substitution Products: Amino or thiol derivatives of the original compound.

    Oxidation Products: Oxidized forms with higher oxidation states.

    Coupling Products: Complex structures formed by coupling with other aromatic or heteroaromatic compounds.

Scientific Research Applications

3-Bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The binding of the compound to its targets can trigger various signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine
  • 3-Bromo-4-chloro-1H-pyrazolo[4,3-b]pyridine
  • 3-Bromo-4-chloro-1H-pyrazolo[3,4-c]pyridine

Uniqueness

3-Bromo-4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the methyl group at the 1-position, which can influence its chemical reactivity and biological activity. The specific arrangement of bromine and chlorine atoms also contributes to its distinct properties compared to other pyrazolopyridine derivatives.

Properties

Molecular Formula

C7H5BrClN3

Molecular Weight

246.49 g/mol

IUPAC Name

3-bromo-4-chloro-1-methylpyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H5BrClN3/c1-12-4-2-3-10-7(9)5(4)6(8)11-12/h2-3H,1H3

InChI Key

IDRYVCBTFQOSCB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=NC=C2)Cl)C(=N1)Br

Origin of Product

United States

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